Cas no 55183-48-7 (1,3-dichloropropan-2-yl chloroformate)

1,3-dichloropropan-2-yl chloroformate 化学的及び物理的性質
名前と識別子
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- 1,3-dichloropropan-2-yl chloroformate
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- インチ: 1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2
- InChIKey: WPRAJCBWNFZEAS-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(OC(CCl)CCl)=O
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 225.8±20.0 °C at 760 mmHg
- フラッシュポイント: 98.1±20.8 °C
- じょうきあつ: 0.1±0.4 mmHg at 25°C
1,3-dichloropropan-2-yl chloroformate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-dichloropropan-2-yl chloroformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65949-5.0g |
1,3-dichloropropan-2-yl chloroformate |
55183-48-7 | 95% | 5.0g |
$908.0 | 2023-02-13 | |
Enamine | EN300-65949-1.0g |
1,3-dichloropropan-2-yl chloroformate |
55183-48-7 | 95% | 1.0g |
$314.0 | 2023-02-13 | |
A2B Chem LLC | AV58635-10g |
1,3-dichloropropan-2-yl chloroformate |
55183-48-7 | 95% | 10g |
$1452.00 | 2024-04-19 | |
1PlusChem | 1P01AA8B-50mg |
1,3-dichloropropan-2-yl chloroformate |
55183-48-7 | 95% | 50mg |
$94.00 | 2025-03-19 | |
A2B Chem LLC | AV58635-1g |
1,3-dichloropropan-2-yl chloroformate |
55183-48-7 | 95% | 1g |
$366.00 | 2024-04-19 | |
A2B Chem LLC | AV58635-50mg |
1,3-dichloropropan-2-yl chloroformate |
55183-48-7 | 95% | 50mg |
$91.00 | 2024-04-19 | |
Aaron | AR01AAGN-50mg |
1,3-dichloropropan-2-yl chloroformate |
55183-48-7 | 95% | 50mg |
$98.00 | 2025-02-09 | |
1PlusChem | 1P01AA8B-250mg |
1,3-dichloropropan-2-yl chloroformate |
55183-48-7 | 95% | 250mg |
$164.00 | 2025-03-19 | |
TRC | B428610-25mg |
1,3-dichloropropan-2-yl chloroformate |
55183-48-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
TRC | B428610-50mg |
1,3-dichloropropan-2-yl chloroformate |
55183-48-7 | 50mg |
$ 70.00 | 2022-06-07 |
1,3-dichloropropan-2-yl chloroformate 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
1,3-dichloropropan-2-yl chloroformateに関する追加情報
Professional Introduction to 1,3-dichloropropan-2-yl chloroformate (CAS No. 55183-48-7)
1,3-dichloropropan-2-yl chloroformate, identified by the Chemical Abstracts Service Number (CAS No.) 55183-48-7, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This reagent is widely recognized for its utility in the preparation of various functionalized molecules, particularly in the development of bioactive compounds. Its unique structural properties make it a valuable intermediate in synthetic pathways, enabling the construction of complex molecular architectures essential for drug discovery and material science applications.
The compound belongs to the class of chloroformates, which are well-documented for their role as activated esters in peptide coupling reactions. However, the presence of both chlorine and chloroformate functional groups in 1,3-dichloropropan-2-yl chloroformate imparts additional reactivity and versatility. This makes it particularly useful in the synthesis of esters, amides, and other derivatives that are crucial for pharmaceutical intermediates. The reagent's ability to undergo nucleophilic substitution reactions under mild conditions allows for efficient functional group transformations, which are pivotal in medicinal chemistry.
In recent years, advancements in synthetic methodologies have highlighted the importance of 1,3-dichloropropan-2-yl chloroformate in constructing biologically relevant molecules. For instance, studies have demonstrated its application in the synthesis of protease inhibitors, which are key targets in anti-inflammatory and antiviral drug development. The compound's efficacy in facilitating the introduction of carboxylic acid functionalities has been leveraged to create novel scaffolds with enhanced pharmacological properties. These developments underscore the compound's significance in modern drug design.
Moreover, the reactivity profile of 1,3-dichloropropan-2-yl chloroformate has been explored in conjunction with transition metal catalysis. Recent research indicates that this compound can serve as a ligand or precursor in catalytic systems that promote C-C bond formation. Such transformations are critical for generating complex organic molecules with tailored biological activities. The integration of this reagent into catalytic cycles not only improves reaction efficiency but also expands the synthetic toolkit available to chemists working on drug discovery projects.
The industrial relevance of 1,3-dichloropropan-2-yl chloroformate is further emphasized by its role in large-scale chemical synthesis. Its stability under various storage conditions and compatibility with standard laboratory equipment make it a preferred choice for both academic and industrial researchers. As demand for high-quality intermediates grows, the compound continues to be a cornerstone in synthetic chemistry operations worldwide.
Recent innovations have also focused on greener alternatives for traditional chloroformates. While 1,3-dichloropropan-2-yl chloroformate remains a powerful reagent, efforts are underway to develop environmentally friendly alternatives that maintain or enhance its synthetic utility. These initiatives align with broader sustainability goals within the chemical industry and highlight the ongoing evolution of pharmaceutical chemistry practices.
In conclusion, 1,3-dichloropropan-2-yl chloroformate (CAS No. 55183-48-7) is a versatile and indispensable compound in modern organic synthesis. Its applications span across multiple domains, including pharmaceuticals, agrochemicals, and specialty materials. As research progresses and new methodologies emerge, the compound's role is expected to expand further, reinforcing its position as a key player in chemical innovation.
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